REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=O.[OH-].[NH4+:13]>>[NH2:11][C:10]1[C:5]([C:3]([NH2:13])=[O:2])=[N:6][CH:7]=[CH:8][N:9]=1 |f:1.2|
|
Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
COC(=O)C1=NC=CN=C1N
|
Name
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|
Quantity
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30 mL
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Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the resulting solid filtered
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Type
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WASH
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Details
|
After thoroughly washed with water
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Name
|
|
Type
|
product
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Smiles
|
NC=1C(=NC=CN1)C(=O)N
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Name
|
|
Type
|
product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |